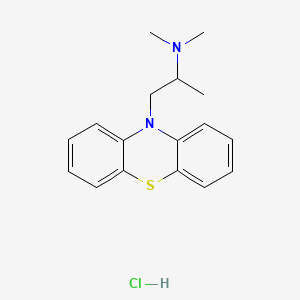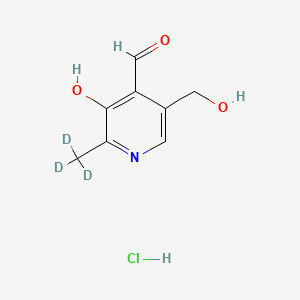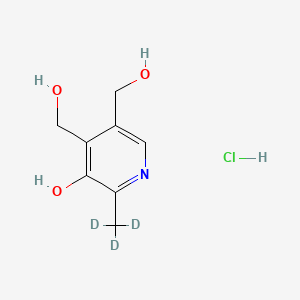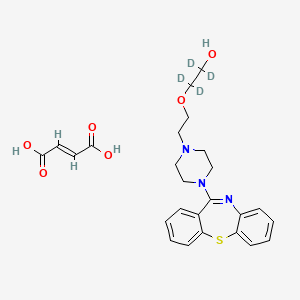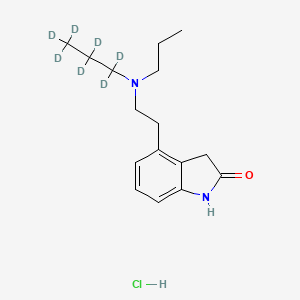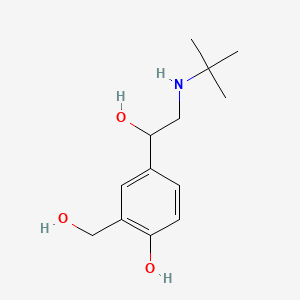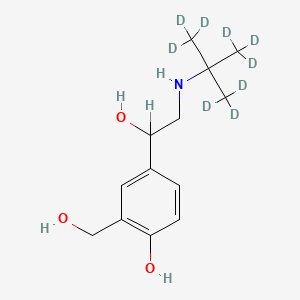
Clenpenterol-D11 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clenpenterol-D11 hydrochloride is the labelled salt of Clenpenterol . It was detected as a β-agonist residue in foodstuffs sourced from animal meats . The molecular formula is C13H9D11Cl2N2O.HCl and the molecular weight is 338.75 .
Molecular Structure Analysis
The IUPAC name for Clenpenterol-D11 hydrochloride is 1-(4-amino-3,5-dichlorophenyl)-2-[[1,1,1,3,3,4,4,4-octadeuterio-2-(trideuteriomethyl)butan-2-yl]amino]ethanol;hydrochloride . The InChI and Canonical SMILES are also provided .Physical And Chemical Properties Analysis
Clenpenterol-D11 hydrochloride is an off-white solid . It is slightly soluble in DMSO and Methanol . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Aptamer-Based Analysis
Research has developed aptamers with high affinity and specificity for Clenbuterol Hydrochloride (CLB) through a systematic evolution of ligands by exponential enrichment (SELEX) technique. An aptamer-based fluorescence bioassay was established, demonstrating potential for sensitive analysis in food safety control (Duan, Gong, Wu, & Wang, 2017).
Stability Indicating LC-MS/MS Method
A study developed and validated a stability-indicating LC-MS/MS method for determining Clenbuterol HCl. This method is significant for ensuring the safety and efficacy of the drug under various degradation conditions (Prajapati & Kothari, 2020).
Structural Characterization
Clenbuterol hydrochloride's crystal structure was determined using single crystal X-ray diffraction techniques, revealing the powder diffraction pattern and crystal structure of clenbuterol hemihydrate, an unreported phase (Toro, Bruno-Colmenarez, de Delgado, & Delgado, 2013).
Surface-Enhanced Raman Spectroscopy (SERS) Substrates
Research on Fe3O4@Au@Ag nanoparticles combined with aptamer recognition for the ultrasensitive and quantitative detection of CLB in pork samples demonstrates potential for high precision and accuracy in assays (Duan, Shuo, Guo, Xu, Shijia, & Zhouping, 2020).
Surface Plasmon Resonance Biosensor
A study developed a quick detection technique for CLB using surface plasmon resonance (SPR) and immune reaction, demonstrating potential for real-time detection in food processing (Li, Qi, Ma, & Zhong, 2014).
Safety And Hazards
Clenpenterol-D11 hydrochloride is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection .
Propiedades
Número CAS |
1325559-11-2 |
|---|---|
Nombre del producto |
Clenpenterol-D11 hydrochloride |
Fórmula molecular |
C13H9D11Cl2N2O.HCl |
Peso molecular |
338.748 |
Pureza |
95% by HPLC; 98% atom D |
Números CAS relacionados |
37158-47-7 (unlabelled) |
Sinónimos |
1-(4-Amino-3,5-dichlorophenyl)-2-(1,1-dimethylpropyl-D11-amino)-ethanol hydrochloride |
Etiqueta |
Clenbuterol Impurities |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



